

Spectroscopic Data for 3-Amino-3-oxopropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-3-oxopropanoic acid

Cat. No.: B1196267

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Introduction

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is a dicarboxylic acid monoamide with the chemical formula $C_3H_5NO_3$. As a molecule incorporating both a carboxylic acid and an amide functional group, its structural elucidation and characterization are crucial for its application in organic synthesis and drug development. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for **3-Amino-3-oxopropanoic acid**, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. While a complete set of experimentally-derived spectra is not readily available in public databases, this guide presents the known mass spectrometry data, along with predicted NMR and IR spectral data based on its chemical structure and analogy to related compounds. Furthermore, detailed, generalized experimental protocols for the acquisition of such data are provided to aid researchers in their own analytical endeavors.

Chemical Structure and Properties

- IUPAC Name: **3-amino-3-oxopropanoic acid**
- Synonyms: Malonamic acid, Carbamoylacetic acid
- CAS Number: 2345-56-4

- Molecular Formula: $C_3H_5NO_3$
- Molecular Weight: 103.08 g/mol [1]
- Appearance: Off-white solid
- Melting Point: 121 °C

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure. The following MS/MS data for **3-Amino-3-oxopropanoic acid** is available from the PubChem database.[1]

Precursor Ion (m/z)	Instrument Type	Collision Energy	Fragment Ions (m/z)
[M-H] ⁻ (102.0197)	Ion Trap	35 (arbitrary units)	58.1, 74.1, 42.2

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **3-Amino-3-oxopropanoic acid** is not readily available in the reviewed literature. However, based on its chemical structure and known chemical shifts for similar functional groups, a predicted spectrum can be proposed.

Predicted ¹H NMR Spectrum (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment	Rationale
~12.5	Singlet (broad)	1	-COOH	The acidic proton of the carboxylic acid is expected to be highly deshielded and appear as a broad singlet, exchangeable with D ₂ O.
~7.4	Singlet (broad)	1	-NH ₂	Amide protons often appear as a broad singlet.
~6.9	Singlet (broad)	1	-NH ₂	The second amide proton may be non-equivalent and also appear as a broad singlet.
~3.2	Singlet	2	-CH ₂ -	The methylene protons are adjacent to two electron-withdrawing groups (carbonyls), leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent

protons to couple
with.

Predicted ^{13}C NMR Spectrum (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~170	C=O (Carboxylic Acid)	The carbonyl carbon of the carboxylic acid is expected in this region.
~168	C=O (Amide)	The carbonyl carbon of the amide is also expected in a similar downfield region.
~40	-CH ₂ -	The methylene carbon is expected to be shielded relative to the carbonyl carbons.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **3-Amino-3-oxopropanoic acid** is not readily available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Frequency Range (cm ⁻¹)	Vibration	Functional Group
3400 - 3200	N-H stretch (symmetric and asymmetric)	Primary Amide (-NH ₂)
3300 - 2500	O-H stretch (broad)	Carboxylic Acid (-COOH)
~1710	C=O stretch	Carboxylic Acid (-C=O)
~1660	C=O stretch (Amide I band)	Amide (-C=O)
~1640	N-H bend (Amide II band)	Primary Amide (-NH ₂)
~1420	O-H bend	Carboxylic Acid (-COOH)
~1300	C-N stretch	Amide (-C-N)
~1250	C-O stretch	Carboxylic Acid (-C-O)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as **3-Amino-3-oxopropanoic acid**. Instrument parameters should be optimized for the specific sample and instrument used.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3-Amino-3-oxopropanoic acid** for ¹H NMR, and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.

- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a $30\text{--}45^\circ$ pulse angle, a spectral width of -2 to 14 ppm, and a sufficient number of scans (e.g., $8\text{--}16$) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C . A spectral width of 0 to 200 ppm is generally sufficient.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **3-Amino-3-oxopropanoic acid** powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

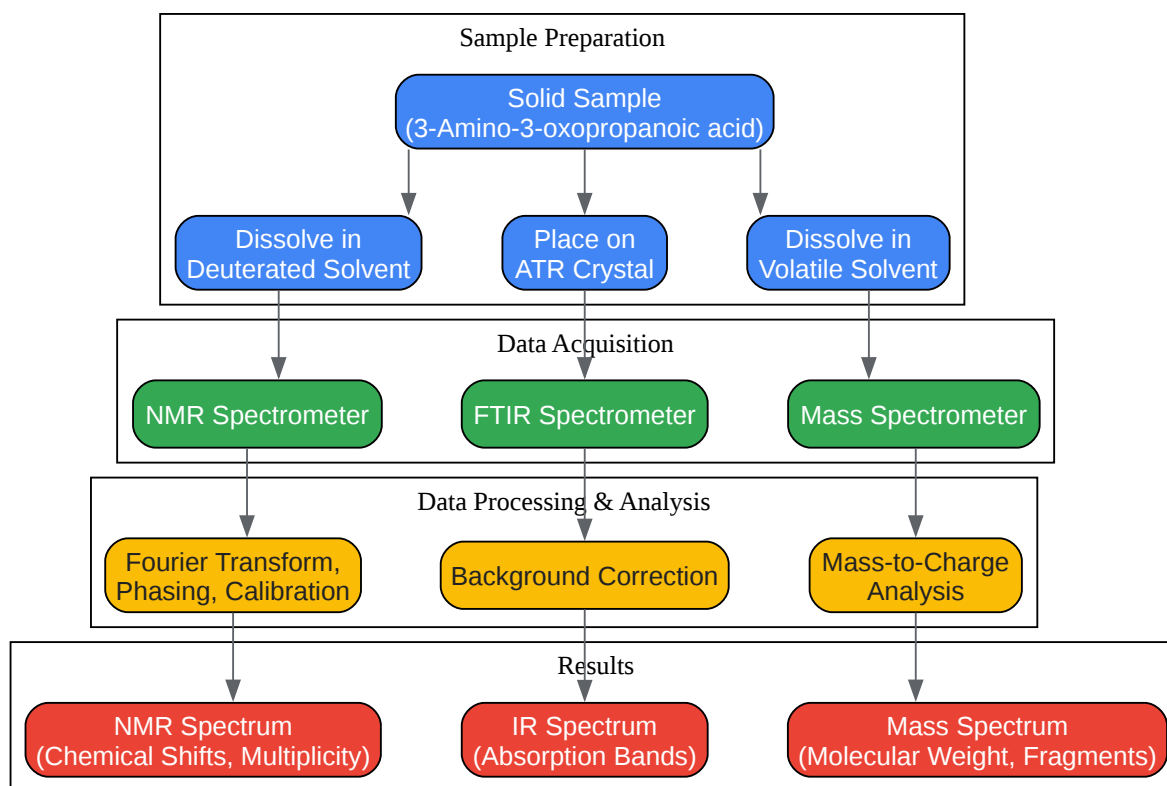
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
 - Typically, data is collected over a range of 4000 to 400 cm^{-1} .
- Data Processing:
 - The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a dilute solution of **3-Amino-3-oxopropanoic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
 - A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to promote ionization.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
 - Acquire the mass spectrum in either positive or negative ion mode.
 - For MS/MS analysis, select the parent ion of interest ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) and subject it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:

- Analyze the resulting spectrum to determine the molecular weight and identify characteristic fragment ions.

Visualizations



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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

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References

- 1. 3-Amino-3-Oxopropanoic Acid | C₃H₅NO₃ | CID 75367 - PubChem [pubchem.ncbi.nlm.nih.gov]
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